molecular formula C30H46O4 B191970 Nigranoic acid CAS No. 39111-07-4

Nigranoic acid

Cat. No. B191970
CAS RN: 39111-07-4
M. Wt: 470.7 g/mol
InChI Key: YITJRPBGPLTGRG-FBHDLOMBSA-N
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Description

Nigranoic acid is a triterpenoid separated from Schisandra chinensis . It inhibits HIV-1 reverse transcriptase and exhibits protective effects on the brain through the PARP/AIF signaling pathway in a cerebral ischemia-reperfusion animal model .


Synthesis Analysis

The synthesis of Nigranoic acid involves hydroxamic acid derivatives of nigranoic acid and manwuweizic acid moderately enhancing HDAC1/2/4/6 inhibition activity, which inhibits IL-1β maturation and caspase-1 cleavage .

Scientific Research Applications

Endophytic Fungi and Nigranoic Acid Production

  • A study by Han et al. (2018) explored the production of nigranoic acid by the endophytic fungus Trichoderma harzianum SWUKD3.1610, highlighting its potential role in enhancing the quality of crude drugs.

Neuroprotective Effects

  • Feng et al. (2014) investigated the protective effects of nigranoic acid on cerebral ischemia-reperfusion injury, revealing its capability to reduce nerve cell apoptosis via the PARP/AIF signaling pathway (Feng et al., 2014).

Biotransformation and Derivatives

  • Research by Dong et al. (2007) examined the transformation of nigranoic acid by the fungus Gliocladium roseum YMF1.00133, leading to the discovery of new compounds (Dong et al., 2007).

Antioxidant and Cognitive Improvement Properties

  • Turgut et al. (2016) studied the effects of black mulberry extract, containing nigranoic acid, on cognitive impairment and oxidative stress, demonstrating its potential in improving cognitive deficits and managing aging-related issues (Turgut et al., 2016).

Anti-inflammatory Applications

  • Mota et al. (2020) explored the anti-inflammatory properties of Sambucus nigra extracts, potentially containing nigranoic acid, in various nanoformulations, providing evidence for its therapeutic uses (Mota et al., 2020).

Antiviral Activities

  • Yang et al. (2012) and Xiao et al. (2006) investigated the anti-HIV activities of nigranoic acid and its metabolites, demonstrating weak inhibitory effects against HIV (Yang et al., 2012); (Xiao et al., 2006).

Enzyme Inhibition

  • Huang et al. (2015) synthesized nigranoic acid esters and evaluated them as human neutrophil elastase inhibitors, showing significant inhibitory activity (Huang et al., 2015).

Safety And Hazards

While there isn’t specific safety and hazard information available for Nigranoic acid, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds .

properties

IUPAC Name

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOSFIPGRXARF-BRTULJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319075
Record name Nigranoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigranoic acid

CAS RN

39111-07-4
Record name Nigranoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39111-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nigranoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
H Sun, S Qiu, L Lin, Z Wang, Z Lin… - Journal of Natural …, 1996 - ACS Publications
An A ring-secocycloartene triterpenoid, nigranoic acid (3,4-secocycloarta-4(28),24-(Z)-diene-3,… Nigranoic acid showed activity in several anti-HIV reverse transcriptase and polymerase …
Number of citations: 216 pubs.acs.org
DX Ni, Q Wang, YM Li, YM Cui, TZ Shen, XL Li… - Bioorganic …, 2021 - Elsevier
… In this report, triterpenoids nigranoic acid (NA) and manwuweizic acid (MA) were identified as HDAC inhibitors through docking-based virtual screening and enzymatic activity assay. A …
Number of citations: 6 www.sciencedirect.com
YH Yang, R Sun, HC Song, YB Xu, P Yang… - Phytochemistry …, 2012 - Elsevier
… nigranoic acid from Schisandra propinqua prompted us to obtain further nigranoic acid … Previously, we have reported that nigranoic acid (1) are transformed to 6β-hydroxynigranoic …
Number of citations: 19 www.sciencedirect.com
MJ Han, D Qin, TT Ye, X Yan, JQ Wang… - Natural product …, 2019 - Taylor & Francis
… fungi, isolated from Kadsura angustifolia produce nigranoic acid and its highly oxygenated … time as authentic nigranoic acid. This component was further confirmed as nigranoic acid by …
Number of citations: 18 www.tandfonline.com
JY Dong, YG Chen, HC Song, YH Zhu… - Chemistry & …, 2007 - Wiley Online Library
… much nigranoic acid from Schisandra propinqua prompted us to obtain further nigranoic acid … Thus, in this study, the utility of Gliocladium roseum in nigranoic acid biotransformation was …
Number of citations: 21 onlinelibrary.wiley.com
L Wang, D Qin, K Zhang, Q Huang, S Liu… - Natural product …, 2017 - Taylor & Francis
… A ring-secocycloartene triterpenoid, nigranoic acid in the root and … Citation2013), we assumed that nigranoic acid may be a … angustifolia had potential to transform nigranoic acid (Huang …
Number of citations: 10 www.tandfonline.com
XX Yuan, LP Yang, ZL Yang, WL Xiao, HD Sun… - Journal of …, 2014 - Elsevier
… In the present research, the compound nigranoic acid (SBB1) was isolated from the stems of … Nigranoic acid was obtained as fine needles after recrystallization using petroleum ether …
Number of citations: 12 www.sciencedirect.com
G Huang, L Feng, B Liu, Y He, Y Li… - Natural Product …, 2015 - Taylor & Francis
… biological activity of nigranoic acid analogues, we now report the synthesis and identification of 12 nigranoic acid aromatic ester derivatives by the reaction of nigranoic acid and benzyl …
Number of citations: 3 www.tandfonline.com
R Sun, HC Song, YH Yang, P Yang… - Journal of Asian …, 2013 - Taylor & Francis
… of nigranoic acid from Schisandra propinqua prompted us to obtain further nigranoic acid … Previously, we have reported that nigranoic acid (1) is transformed to 6β-hydroxynigranoic …
Number of citations: 9 www.tandfonline.com
T Feng, Y Liu, C Li, Z Li - Cell biochemistry and biophysics, 2015 - Springer
… group were administered with 1 mg/kg intragastric nigranoic acid 6 and 2 h before brain … nigranoic acid-treated group compared with the model group. We can judge that nigranoic acid …
Number of citations: 4 idp.springer.com

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